Cyclodecanone: A Comprehensive Technical Guide
Cyclodecanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of cyclodecanone, a cyclic ketone of interest in various fields of chemical research and development. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes a key synthetic pathway.
Core Physical and Chemical Properties
Cyclodecanone, with the CAS number 1502-06-3, is a cyclic ketone with a ten-membered carbon ring.[1] Its physical state at room temperature can vary from a colorless oil to a semi-solid.[2] The properties of cyclodecanone are distinct from its larger analog, cyclododecanone (B146445) (CAS 830-13-7), with which it is sometimes confused.
Quantitative Data Summary
The following tables summarize the key physical and chemical data for cyclodecanone.
| Identifier | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| CAS Number | 1502-06-3 | [1] |
| EINECS Number | 216-119-8 | [1] |
| Physical Property | Value | Conditions | Reference |
| Melting Point | 21-24 °C | [1] | |
| Boiling Point | 106-107 °C | at 12 mmHg | [1][2] |
| 232.14 °C | at 760 mmHg (estimated) | [4] | |
| Density | 0.958 g/mL | at 25 °C | [4] |
| 0.886 g/cm³ | [2] | ||
| Refractive Index | 1.482 | at 20 °C | [1][4] |
| Vapor Pressure | 0.06 mmHg | at 25 °C (estimated) | [1][4] |
| Flash Point | 82.2 °C | [1][2] | |
| Solubility | Slightly soluble in Chloroform and Methanol. |
| Spectroscopic Data | Characteristic Features | Reference |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration characteristic of aliphatic ketones, typically around 1715 cm⁻¹. | [5][6] |
| ¹H NMR Spectroscopy | Protons on the carbons alpha to the carbonyl group are deshielded and typically appear in the 2.1–2.6 ppm range. | [6][7] |
| ¹³C NMR Spectroscopy | The carbonyl carbon exhibits a highly deshielded signal in the range of 190–220 ppm. | [7][8] |
| Mass Spectrometry | Fragmentation patterns are dominated by α-cleavage adjacent to the carbonyl group. | [9][10] |
Experimental Protocols
The determination of the physical properties of cyclodecanone follows standard laboratory procedures for organic compounds.
Melting Point Determination
The melting point of cyclodecanone, which is near room temperature, can be determined using a Mel-Temp apparatus or a Thiele tube.[11][12]
Methodology:
-
A small, finely powdered sample of cyclodecanone is packed into a capillary tube sealed at one end.[12][13]
-
The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[11]
-
The sample is heated slowly and uniformly, at a rate of 1-2°C per minute near the expected melting point.[12]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11][12] A sharp melting range is indicative of a pure compound.[14]
Boiling Point Determination
The boiling point of cyclodecanone at reduced pressure can be determined using the capillary method.[15][16][17]
Methodology:
-
A small amount of liquid cyclodecanone is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[15]
-
The assembly is attached to a thermometer and heated in a Thiele tube or an appropriate heating block.[15]
-
The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[16]
Density Determination
The density of liquid cyclodecanone can be determined using several methods, including the gravimetric buoyancy technique (Archimedes' principle) or by using a pycnometer.[18][19]
Methodology (using a pycnometer):
-
The mass of a clean, dry pycnometer of a known volume is accurately measured.[19]
-
The pycnometer is filled with cyclodecanone, ensuring no air bubbles are present, and the mass is measured again.
-
The density is calculated by dividing the mass of the cyclodecanone by the known volume of the pycnometer.[20]
Solubility Determination
The solubility of cyclodecanone in various solvents is determined by direct observation.
Methodology:
-
A small, measured amount of cyclodecanone (e.g., 25 mg) is placed in a test tube.[21]
-
A small volume of the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking after each addition.[21]
-
The compound is classified as soluble if it completely dissolves to form a homogeneous solution.[22][23] The process can be repeated with different solvents to establish a solubility profile.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of cyclodecanone is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[24]
-
The sample is placed in an NMR tube and inserted into the spectrometer.[24]
-
¹H and ¹³C NMR spectra are acquired. Data processing involves Fourier transformation, phasing, and calibration of the chemical shift scale.[24]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) is recorded.
-
A small amount of the cyclodecanone sample is placed on the sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[25] The characteristic absorption bands, particularly the strong C=O stretch, are identified.[5]
Mass Spectrometry (MS):
-
A dilute solution of cyclodecanone is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[9]
-
The molecules are ionized, typically by electron impact (EI).[10]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
The resulting mass spectrum reveals the molecular ion peak and characteristic fragment ions, which are used for structural elucidation.[26]
Synthesis Pathway of Cyclodecanone
A common laboratory synthesis of cyclodecanone involves a ring enlargement of a smaller cyclic ketone, such as cyclooctanone.[27] The following diagram illustrates a key transformation in this process.
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